4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one
Overview
Description
4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one is a chemical compound that has gained attention for its potential use in scientific research. This compound is a phthalazinone derivative that has shown promising results in various biological assays. In
Mechanism of Action
The mechanism of action of 4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as JAK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses and fungi. It has also been shown to reduce inflammation and oxidative stress in various biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one in lab experiments is its potential for use as a specific inhibitor of protein kinases and phosphodiesterases. However, one limitation is the lack of information about its toxicity and potential side effects. Further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacological properties.
Scientific Research Applications
4-benzyl-2-[(3-isobutyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one has shown potential in various scientific research applications. It has been studied for its anticancer, antiviral, and antifungal activities. It has also been investigated for its potential use as an inhibitor of protein kinases and phosphodiesterases.
Properties
IUPAC Name |
4-benzyl-2-[[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-15(2)12-20-23-21(25-24-20)14-27-22(28)18-11-7-6-10-17(18)19(26-27)13-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDKUVKWZXTPEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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